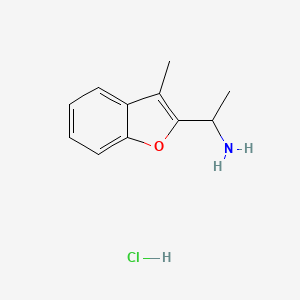

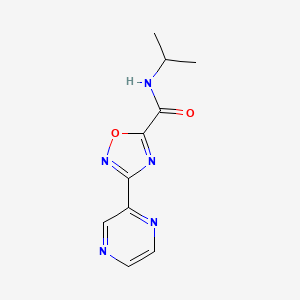

![molecular formula C27H28N2O2 B3014881 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-25-6](/img/structure/B3014881.png)

4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (4-BBQ) is a synthetic organic compound that belongs to a class of compounds known as quinoxalines. It is a versatile compound that has been used in numerous scientific studies, ranging from drug development to analytical chemistry. 4-BBQ has attracted significant attention due to its unique properties, such as its low toxicity and its ability to form strong hydrogen bonds.

Scientific Research Applications

Synthesis and Reactions

Research has explored the reactions of quinoxaline derivatives, including 3-methyl-2(1H)quinoxalinone, with various halides and benzoyl chloride, leading to a range of substituted quinoxalinones. These reactions form the basis for further modifications and applications of compounds like 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).

Biocatalytic Synthesis

An innovative approach to synthesize quinoxalinones involved using lemon juice as a solvent and catalyst, demonstrating a more environmentally friendly method. This strategy indicates potential for sustainable synthesis practices in creating compounds like this compound (Petronijević et al., 2017).

Anticancer Activity

Certain quinoxaline derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activity. This research area opens up possibilities for the use of this compound in developing new cancer treatments (Zarranz, Jaso, Aldana, & Monge, 2004).

Photoinduced Reactions

Studies on photochemical reactions of related quinazolinone compounds, involving processes like photoinduced elimination, suggest potential applications in photochemistry and material science for this compound (Cabrera-Rivera et al., 2012).

Aldose Reductase Inhibitory Activity

Compounds in the quinoxalinone family have been investigated for their inhibitory activity against aldose reductase, a key enzyme in the diabetic complications pathway. This suggests potential therapeutic applications for this compound in managing diabetes-related conditions (Sarges & Lyga, 1988).

Antimicrobial Properties

Synthesis and screening of quinoxalinone derivatives for antimicrobial activity indicate the potential of this compound in developing new antimicrobial agents (Ali et al., 2000).

properties

IUPAC Name |

4-benzoyl-1-[(4-tert-butylphenyl)methyl]-3-methyl-3H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O2/c1-19-25(30)28(18-20-14-16-22(17-15-20)27(2,3)4)23-12-8-9-13-24(23)29(19)26(31)21-10-6-5-7-11-21/h5-17,19H,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTDZPPDZPOTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B3014806.png)

![1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B3014811.png)

![N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3014817.png)

![N-(3-chloro-4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B3014818.png)

![2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide](/img/structure/B3014819.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B3014821.png)